molecular formula C15H20N4O2 B3120827 (S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 273757-03-2

(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B3120827
CAS No.: 273757-03-2
M. Wt: 288.34 g/mol
InChI Key: RRFFPQYHQRMTFZ-NSHDSACASA-N
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Description

(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate is a chiral chemical intermediate of significant interest in medicinal chemistry and drug discovery. Compounds based on the imidazo[4,5-b]pyridine scaffold are extensively investigated for their potent and selective inhibition of protein kinases, which are critical targets in oncology and other therapeutic areas . For instance, research has demonstrated that imidazo[4,5-b]pyridine derivatives can be engineered as highly selective inhibitors of Aurora-A kinase, a key regulator of mitosis that is overexpressed in a wide range of human cancers . By exploiting subtle differences in the ATP-binding pocket of Aurora-A compared to other Aurora kinases, researchers have developed selective inhibitors that serve as valuable chemical tools to dissect the specific cellular functions of these kinases and explore their potential for therapeutic application . The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a critical structural feature, facilitating the synthesis and further modification of the molecule to explore structure-activity relationships. The stereochemistry of the pyrrolidine substitution is also a key determinant for interaction with biological targets, influencing the compound's binding affinity and selectivity . This compound is presented for research applications only and is a key building block for the synthesis of more complex molecules aimed at modulating biologically relevant enzymes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (3S)-3-imidazo[4,5-b]pyridin-3-ylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-8-6-11(9-18)19-10-17-12-5-4-7-16-13(12)19/h4-5,7,10-11H,6,8-9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFFPQYHQRMTFZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=NC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=NC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 2,3-diaminopyridine derivatives with suitable electrophiles to form the imidazo[4,5-b]pyridine core . The pyrrolidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of phase transfer catalysis and solid-liquid extraction techniques to isolate the desired regioisomers . Advanced purification methods such as column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

a. tert-Butyl 2-(7-((3-Chloro-4-fluorophenyl)carbamoyl)-1H-imidazo[4,5-b]pyridin-2-yl)pyrrolidine-1-carboxylate
  • Key Differences :
    • Substitution at the imidazo[4,5-b]pyridine C2 position with a carbamoyl group linked to a 3-chloro-4-fluorophenyl moiety.
    • Pyrrolidine C2 instead of C3 linkage to the heterocycle.
  • Synthesized via acetic acid-mediated cyclization at elevated temperatures (65–80°C), contrasting with the milder conditions used for the target compound .
b. (3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
  • Key Differences :
    • Expanded heterocycle (imidazo[1,5-a]pyrrolo[2,3-e]pyrazine vs. imidazo[4,5-b]pyridine).
    • Piperidine backbone (6-membered ring) instead of pyrrolidine (5-membered).
  • Impact :
    • Larger heterocycle increases molecular weight (510 g/mol, M+H+) and may reduce bioavailability.
    • Tosyl group introduces sulfonic acid functionality, altering solubility and metabolic stability.
    • Synthesis requires Lawesson’s reagent and harsh basic conditions (NaOH), yielding 79% after purification .

Analogues with Varied Protecting Groups or Substituents

a. Benzyl 3-((2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)pyrrolidine-1-carboxylate
  • Key Differences :
    • Benzyl ester replaces tert-butyl carboxylate.
    • Trifluoromethyl group at the imidazo[4,5-b]pyridine C2 position.
  • Trifluoromethyl group enhances electron-withdrawing effects, stabilizing the heterocycle against metabolic oxidation .
b. (S)-tert-Butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
  • Key Differences :
    • Mercury(II) trifluoroacetate used in synthesis, introducing toxicity concerns.
    • Piperidine backbone with imidazo-pyrrolo-pyrazine fusion.
  • Impact :
    • Mercury-based reagents complicate scalability and safety.
    • Extended conjugation in the heterocycle may improve fluorescence properties for imaging applications .

Stereochemical and Functional Group Variations

a. (S)-tert-Butyl 3-(2-Oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 2108160-45-6)
  • Key Differences :
    • 2-Oxo substitution on the imidazo[4,5-b]pyridine ring.
    • Molecular weight: 304.34 g/mol (C15H20N4O3).
  • Impact :
    • Oxo group introduces hydrogen-bond acceptor sites, improving solubility in polar solvents.
    • Retains (S)-stereochemistry, suggesting shared chiral recognition with the target compound .

Biological Activity

(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate, with the CAS number 273757-03-2, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an imidazo[4,5-b]pyridine moiety with a pyrrolidine ring, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C15H20N4O2, and it has a molecular weight of approximately 288.35 g/mol. The IUPAC name denotes its stereochemistry and functional groups, essential for understanding its biological interactions.

PropertyValue
CAS Number 273757-03-2
Molecular Formula C15H20N4O2
Molecular Weight 288.35 g/mol
IUPAC Name tert-butyl (3S)-3-imidazo[4,5-b]pyridin-3-ylpyrrolidine-1-carboxylate

The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors. The imidazo[4,5-b]pyridine moiety is known for its ability to bind to active sites of various enzymes, potentially inhibiting their activity and leading to downstream biological effects. This mechanism is crucial for its potential applications in treating various diseases.

Pharmacological Properties

Recent studies have highlighted various pharmacological properties associated with this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimum inhibitory concentrations (MIC) that rival established antibiotics .
  • Anticancer Potential : The compound's structure suggests potential anticancer properties. Research into similar pyrrolidine derivatives has indicated cytotoxic effects against various cancer cell lines, including breast and lung cancer models . The unique structural attributes may enhance binding affinity to cancer-related targets.
  • Neuroprotective Effects : Given the presence of nitrogen-rich heterocycles in its structure, there is potential for neuroprotective effects. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of several imidazo[4,5-b]pyridine derivatives, including this compound. The results indicated that this compound exhibited promising activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Anticancer Activity Assessment

In a comparative study involving various pyrrolidine derivatives, this compound was assessed for its cytotoxic effects on human cancer cell lines. The findings demonstrated significant growth inhibition at concentrations as low as 10 µM, suggesting a strong potential for development as an anticancer agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
Anticancer Significant cytotoxicity in cancer cell lines
Neuroprotective Potential modulation of neurotransmitter systems

Q & A

Q. What are the primary synthetic routes for (S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via cyclization reactions starting from substituted pyridine intermediates. A common approach involves heating precursors like (S)-tert-butyl 2-((2-amino-pyridin-3-yl)carbamoyl)pyrrolidine-1-carboxylate in acetic acid (AcOH) at 65–80°C, followed by work-up steps such as partitioning between saturated bicarbonate and ethyl acetate (EtOAc) to isolate the product . Catalytic methods using DMAP and triethylamine in dichloromethane may also be employed for intermediate steps .

Q. Which analytical techniques are essential for confirming the compound’s structural identity?

  • NMR spectroscopy : To verify the pyrrolidine backbone, tert-butyl group, and imidazo[4,5-b]pyridine moiety.
  • Mass spectrometry (MS) : For molecular weight confirmation (e.g., C16H22N4O2, expected [M+H]<sup>+</sup> ~303.17).
  • HPLC : To assess purity, particularly reverse-phase methods with UV detection .

Q. How can researchers ensure stereochemical integrity during synthesis?

Chiral HPLC or supercritical fluid chromatography (SFC) is critical for confirming the (S)-configuration. Optical rotation measurements and circular dichroism (CD) spectroscopy may supplement this analysis .

Advanced Research Questions

Q. What strategies minimize epimerization during the synthesis of enantiomerically pure derivatives?

  • Temperature control : Avoid prolonged heating above 80°C to prevent racemization.
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to stabilize the pyrrolidine ring during reactive steps .
  • In-line monitoring : Employ real-time techniques like FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can contradictory spectroscopic data for structurally similar analogs be resolved?

Cross-validate using X-ray crystallography to unambiguously assign stereochemistry and compare with computational models (e.g., DFT calculations). For example, the oxo-derivative (CAS 2108160-45-6) showed distinct NMR shifts due to hydrogen bonding, which may explain discrepancies in imidazo[4,5-b]pyridine analogs .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Enzyme inhibition assays : Target kinases or proteases, as the imidazo[4,5-b]pyridine moiety is known to interact with ATP-binding pockets .
  • Cellular uptake studies : Use fluorescent labeling or LC-MS to quantify intracellular concentrations .
  • SAR studies : Modify the pyrrolidine substituents (e.g., tert-butyl vs. benzyl groups) to assess potency changes .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?

The Boc group enhances solubility in organic solvents and may improve blood-brain barrier penetration. However, metabolic stability can be assessed via microsomal incubation assays (e.g., human liver microsomes) to identify hydrolysis or oxidation pathways .

Methodological Notes

  • Data Reproducibility : Replicate syntheses under inert atmospheres (N2/Ar) to control for oxidative side reactions .
  • Safety Protocols : Follow hazard guidelines for handling pyridine derivatives, including respiratory protection and fume hood use .
  • Comparative Analysis : Use PubChem or SciFinder to benchmark spectral data against published analogs (e.g., CAS 1421026-49-4 for chloropyridine derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate

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